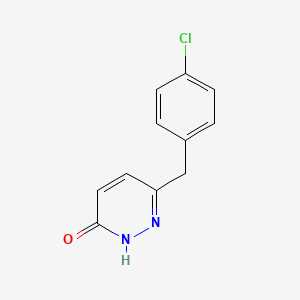
6-(4-Chlorobenzyl)-3-pyridazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzyl Chloride is a benzylchloride derivative used in the preparation of various biologically active compounds such as bronchodilators and antibacterial agents .
Synthesis Analysis
The synthesis of 4-Chlorobenzyl Chloride involves the gas-phase photochemical reaction of toluene with chlorine . Another method involves the Blanc chloromethylation of benzene .Molecular Structure Analysis
The molecular formula of 4-Chlorobenzyl Chloride is C7H6Cl2 . Its structure is confirmed by various spectral techniques such as Fourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence and Terahertz (THz) spectroscopy .Chemical Reactions Analysis
4-Chlorobenzyl alcohol can be oxidized to 4-chlorobenzaldehyde . The reaction mechanism can be divided into two categories: unpromoted path and promoted path .Physical And Chemical Properties Analysis
4-Chlorobenzyl Chloride is a colorless to light yellow liquid . It has a melting point of 27-29 °C, a boiling point of 216-222 °C, and a density of 1.26 .Scientific Research Applications
Corrosion Inhibition
A study highlighted the synthesis of pyridazinone derivatives and investigated their performance as corrosion inhibitors for mild steel in acidic solutions. These compounds, including derivatives similar to 6-(4-Chlorobenzyl)-3-pyridazinol, were found to be effective in reducing corrosion, with one derivative showing the best inhibitory action due to its better electron acceptance ability. This suggests a promising application of such compounds in protecting metals against corrosion in industrial settings (Kalai et al., 2020).
Inhibitory Effect on Mild Steel Corrosion
Another research focused on the effects of four pyridazine derivatives on the electrochemical dissolution of mild steel in an acidic environment. The study used various techniques to demonstrate that these compounds act as mixed-type inhibitors for steel dissolution, indicating their potential as protective agents in corrosion management (Mashuga et al., 2017).
Synthetic Applications
Research into the synthesis of functionalized pyridazinone arrays has shown the utility of 6-(4-Chlorobenzyl)-3-pyridazinol derivatives as intermediates in creating complex organic molecules. This work underscores the versatility of pyridazinone scaffolds in organic synthesis, offering pathways to a variety of biologically active compounds (Helm et al., 2006).
Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds like pyridazine analogs have shown significant importance due to their pharmaceutical applications. A study involving the synthesis and structural analysis of a pyridazine derivative highlighted its potential in drug development, demonstrating the relevance of such compounds in creating new therapeutic agents (Sallam et al., 2021).
Antimicrobial and Antioxidant Activity
A series of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, were synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates the potential of 6-(4-Chlorobenzyl)-3-pyridazinol derivatives in contributing to the development of new antimicrobial and antioxidant agents (Flefel et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-5-6-11(15)14-13-10/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDKINXJTXPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)methyl]pyridazin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)

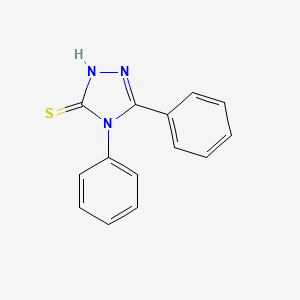
![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2744617.png)
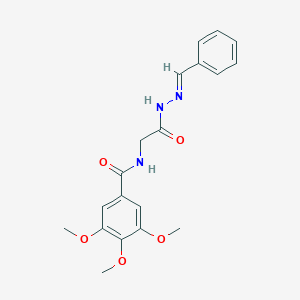

![6-benzyl-2,5-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)
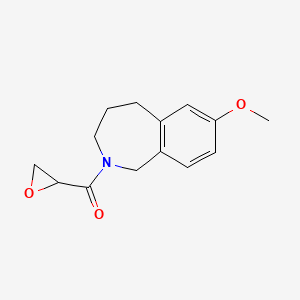
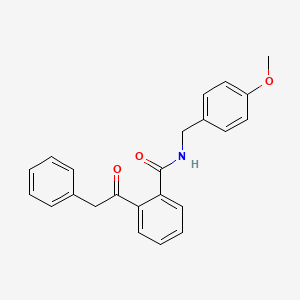
![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)
![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)
![8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2744633.png)